An In-depth Technical Guide to (S)-oxetan-2-ylmethanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (S)-oxetan-2-ylmethanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-oxetan-2-ylmethanol, a chiral building block with the CAS number 2090778-00-8 , has emerged as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its unique four-membered oxetane ring imparts favorable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and lipophilicity, while maintaining or enhancing biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-oxetan-2-ylmethanol, with a focus on its role in the development of novel therapeutics.
Core Properties of (S)-oxetan-2-ylmethanol
A thorough understanding of the physicochemical properties of (S)-oxetan-2-ylmethanol is essential for its effective application in research and development. The following tables summarize its key identifiers and properties.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 2090778-00-8 |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| Synonyms | [(2S)-oxetan-2-yl]methanol, (S)-2-(Hydroxymethyl)oxetane |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 168.8 ± 8.0 °C (Predicted) | [1] |
| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.44 ± 0.10 (Predicted) | [1] |
| Optical Rotation | -9.30° (c=1.00 g/100ml , MEOH) | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety and Handling
(S)-oxetan-2-ylmethanol is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H227 | Combustible liquid |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols: Synthesis of (S)-oxetan-2-ylmethanol
The synthesis of (S)-oxetan-2-ylmethanol can be achieved through various routes. A common and effective method involves the acid-catalyzed hydrolysis of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide, which is itself prepared from (S)-glycidol.
Detailed Synthesis Protocol
This protocol outlines the preparation of (S)-oxetan-2-ylmethanol starting from (S)-glycidol.
Step 1: Preparation of (2S)-2-[(1-ethoxyethoxy)methyl]oxirane
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To a reaction flask, add (S)-glycidol and ethyl vinyl ether.
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Cool the mixture to 5°C.
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Add p-toluenesulfonic acid hydrate in portions while maintaining the temperature.
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Allow the reaction to proceed at 25°C for 4 hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Stir the mixture for 1 hour, then allow the layers to separate.
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Collect the organic layer containing the desired product.
Step 2: Preparation of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide
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In a separate flask, mix potassium tert-butoxide and trimethylsulfoxonium iodide in an alcohol solvent.
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To this mixture, add the (2S)-2-[(1-ethoxyethoxy)methyl]oxirane obtained in Step 1.
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Subject the resulting mixture to a ring expansion reaction.
Step 3: Acid-Catalyzed Hydrolysis to (S)-oxetan-2-ylmethanol [2]
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Mix the (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide from Step 2 with an acid solution.
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Stir the mixture to facilitate the acid-catalyzed hydrolysis reaction.
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Upon completion, the reaction yields (S)-oxetan-2-ylmethanol.
Caption: Synthetic workflow for (S)-oxetan-2-ylmethanol.
Application in Drug Discovery: A Case Study in GSK-3 Inhibition
The oxetane motif is frequently incorporated into drug candidates to enhance their pharmacological properties. A notable application is in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, which is negatively regulated by GSK-3. Inhibition of GSK-3 by a hypothetical drug incorporating the (S)-oxetan-2-ylmethanol moiety would lead to the stabilization and nuclear translocation of β-catenin, followed by the transcription of target genes.
Caption: Wnt/β-catenin pathway modulation by a GSK-3 inhibitor.
Conclusion
(S)-oxetan-2-ylmethanol is a chiral building block with a compelling profile for applications in drug discovery and medicinal chemistry. Its favorable physicochemical properties and the synthetic accessibility make it an attractive component for the design of novel therapeutics. The strategic incorporation of the oxetane motif can lead to significant improvements in the drug-like properties of a molecule, addressing key challenges in the development of new medicines. As research into novel chemical entities continues, the utility of (S)-oxetan-2-ylmethanol and related oxetane-containing structures is expected to expand, offering new opportunities for the creation of innovative and effective therapies.
